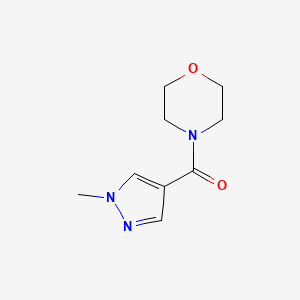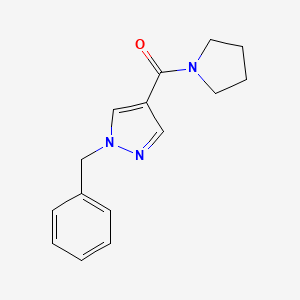
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BPMP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit potential applications in medical research. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which are involved in the regulation of various cellular processes. (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the active site of CDK5 and GSK3β, thereby inhibiting their activity. CDK5 and GSK3β are involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and gene expression. By inhibiting the activity of these enzymes, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit potent inhibitory activity against CDK5 and GSK3β, making it a useful tool for studying the role of these enzymes in various cellular processes. However, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit some degree of toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. One potential direction is to investigate its effects on other enzymes involved in cellular processes such as apoptosis and gene expression. Another potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and diabetes. Moreover, further research is needed to understand the mechanism of action of (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone and its effects on cellular processes in more detail. Overall, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has significant potential for medical research and warrants further investigation.
Synthesemethoden
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 1-benzylpyrazole-4-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(1-benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-8-4-5-9-17)14-10-16-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQSJGQNACABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

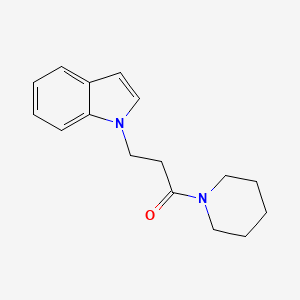

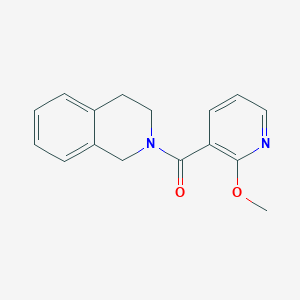
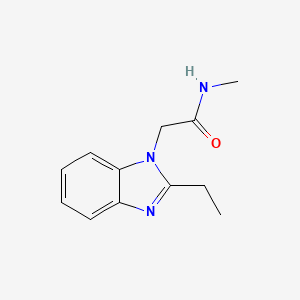
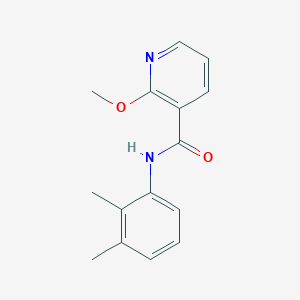


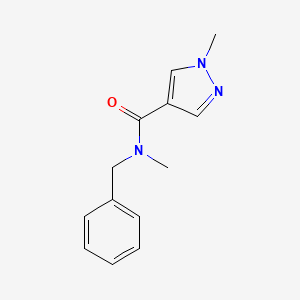
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
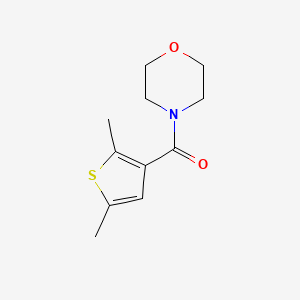
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
